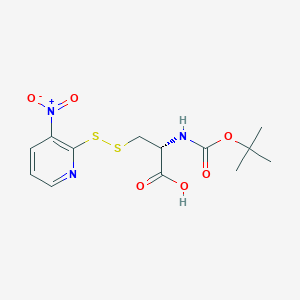

Boc-cys(npys)-OH

Overview

Description

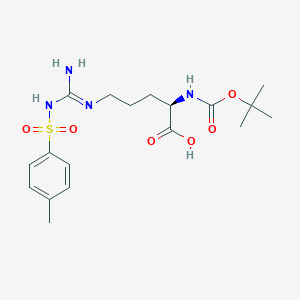

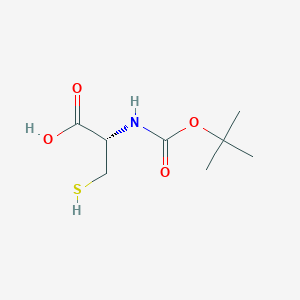

Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by a 3-nitro-2-pyridinesulfenyl group. This compound is commonly used in peptide synthesis to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process .

Mechanism of Action

Target of Action

Boc-cys(npys)-OH is a cysteine protecting group used in peptide and protein synthesis . The primary targets of this compound are the thiol groups of cysteine residues in peptides and proteins . These thiol groups are crucial for the formation of disulfide bonds, which play a significant role in the folding and structural stabilization of many important extracellular peptide and protein molecules .

Mode of Action

The this compound compound acts by protecting the thiol group of cysteine during peptide synthesis . This protection allows for the controlled formation of disulfide bonds, which are essential for the correct folding and function of many proteins . The compound is stable to final cleavage/deprotection with strong acids (e.g., HF, TFMSA) .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine, which are essential steps in these biochemical pathways .

Pharmacokinetics

The compound’s stability in various conditions (e.g., strong acids) ensures its effectiveness during peptide synthesis .

Result of Action

The result of this compound action is the successful synthesis of complex disulfide-rich peptides and proteins . By protecting the thiol groups of cysteine residues, the compound allows for the controlled formation of disulfide bonds, leading to the correct folding and function of the synthesized peptides and proteins .

Action Environment

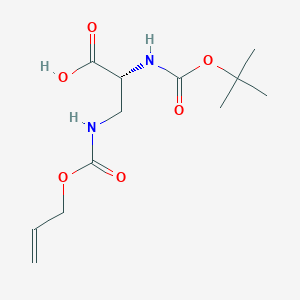

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH, temperature, and other conditions of the reaction environment .

Biochemical Analysis

Biochemical Properties

Boc-cys(npys)-OH is involved in various biochemical reactions. It interacts with enzymes and proteins, particularly in the context of peptide synthesis and protein science . The nature of these interactions often involves the protection and subsequent deprotection of the cysteine thiol group .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide and protein synthesis. It influences cell function by enabling the synthesis of complex peptides and proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in protecting group chemistry. It facilitates the protection and subsequent deprotection of the cysteine thiol group, enabling the synthesis of complex disulfide-rich peptides and proteins . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change depending on its stability and degradation. It has been noted that the Alloc group in this compound is stable in certain conditions but can be removed under specific conditions . This stability and potential for removal can influence the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide and protein synthesis. It interacts with enzymes involved in these pathways, and its presence can affect metabolic flux or metabolite levels .

Preparation Methods

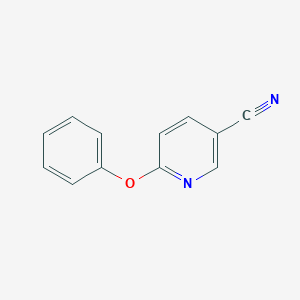

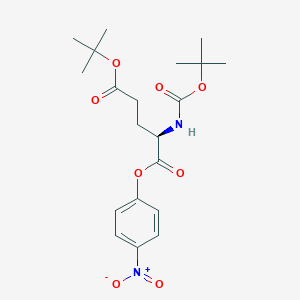

Synthetic Routes and Reaction Conditions: The synthesis of Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH involves the protection of the cysteine thiol group with a 3-nitro-2-pyridinesulfenyl group. This is typically achieved by reacting cysteine with 3-nitro-2-pyridinesulfenyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH primarily undergoes substitution reactions where the 3-nitro-2-pyridinesulfenyl group is removed to reveal the free thiol group of cysteine. This deprotection is typically achieved using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine .

Common Reagents and Conditions:

Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine

Reaction Conditions: Mild acidic or neutral pH, aqueous or organic solvents

Major Products Formed: The major product formed from the deprotection of Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH is cysteine with a free thiol group, which can then participate in further reactions such as disulfide bond formation .

Scientific Research Applications

Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH is widely used in scientific research, particularly in the fields of peptide and protein chemistry. Its primary application is in the synthesis of peptides where the protection of the cysteine thiol group is crucial to prevent unwanted side reactions . Additionally, it is used in the preparation of peptide nucleic acids and cell-penetrating peptides for research in molecular biology and medicine .

Comparison with Similar Compounds

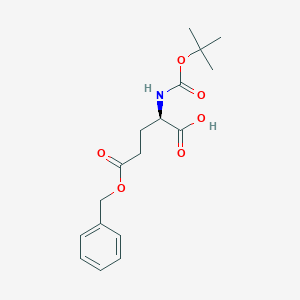

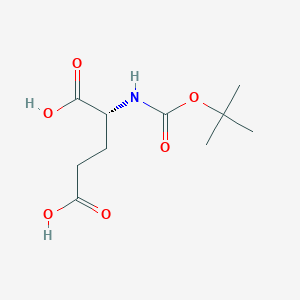

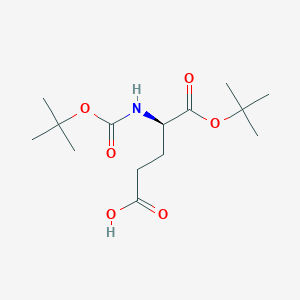

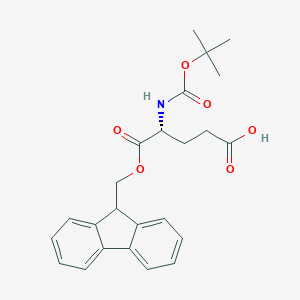

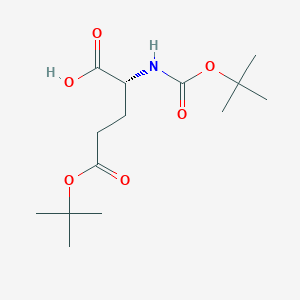

- Boc-cysteine(4-methoxybenzyl)-OH

- Boc-cysteine(tert-butyl)-OH

- Boc-cysteine(trityl)-OH

Comparison: Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH is unique in its ability to provide a stable protection for the cysteine thiol group that can be selectively removed under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins where selective deprotection is required .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTLOLNDKQUMRH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227685 | |

| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76880-29-0 | |

| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076880290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Boc-Cys(Npys)-OH facilitate controlled peptide-protein conjugation?

A2: this compound allows for the controlled and site-specific conjugation of peptides to proteins through disulfide bond formation. [] This is achieved by first incorporating this compound at the N-terminus of a peptide during solid-phase synthesis. [] After cleavage from the resin and deprotection, the Npys-activated cysteine residue can selectively react with a free thiol group on the target protein. [] This controlled approach ensures the peptide is conjugated at the desired location on the protein surface.

Q2: Can the conjugation process using this compound be monitored?

A3: Yes, the conjugation reaction between the Npys-activated peptide and the protein can be conveniently monitored by measuring the release of 3-nitro-2-thiopyridone. [] This compound is a byproduct of the disulfide bond formation and its release provides a quantitative measure of the conjugation efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.